Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide

Sodium-ion battery Ionic liquid electrolyte Cycling stability

Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide (CAS 1235234-32-8), also known as N,N-diethyl-N-methyl-N-propylammonium bis(fluorosulfonyl)imide (DMPA-FSI), is a room-temperature ionic liquid (RTIL) belonging to the quaternary ammonium class paired with the bis(fluorosulfonyl)imide (FSI) anion. This compound is characterized by its asymmetric quaternary ammonium cation (C₈H₂₀N⁺) and its FSI counterion, resulting in a molecular weight of 310.37 g/mol and a liquid state at ambient temperature.

Molecular Formula C8H20F2N2O4S2
Molecular Weight 310.4 g/mol
CAS No. 1235234-32-8
Cat. No. B1435768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(methyl)propylammonium Bis(fluorosulfonyl)imide
CAS1235234-32-8
Molecular FormulaC8H20F2N2O4S2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCC[N+](C)(CC)CC.[N-](S(=O)(=O)F)S(=O)(=O)F
InChIInChI=1S/C8H20N.F2NO4S2/c1-5-8-9(4,6-2)7-3;1-8(4,5)3-9(2,6)7/h5-8H2,1-4H3;/q+1;-1
InChIKeyJVCJTUSCMOJHBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide (CAS 1235234-32-8): An Asymmetric Quaternary Ammonium Ionic Liquid for Advanced Electrochemical Applications


Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide (CAS 1235234-32-8), also known as N,N-diethyl-N-methyl-N-propylammonium bis(fluorosulfonyl)imide (DMPA-FSI), is a room-temperature ionic liquid (RTIL) belonging to the quaternary ammonium class paired with the bis(fluorosulfonyl)imide (FSI) anion [1]. This compound is characterized by its asymmetric quaternary ammonium cation (C₈H₂₀N⁺) and its FSI counterion, resulting in a molecular weight of 310.37 g/mol and a liquid state at ambient temperature [2]. It is primarily investigated as a promising electrolyte component for next-generation energy storage devices, including lithium-ion and sodium-ion batteries, as well as electrochemical double-layer capacitors (EDLCs), due to the favorable electrochemical properties conferred by the FSI anion .

Electrolyte component for Na-ion and Li-ion battery research
🧪 Asymmetric ammonium-FSI pairing for SEI formation studies
🔬 Room-temperature ionic liquid with reported wide electrochemical window context
📊 Supports hard carbon anode and high-voltage cathode compatibility screening

Why Ionic Liquids Like Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide Are Not Interchangeable: The Critical Role of Cation-Anion Pairing in Electrochemical Performance


In the realm of ionic liquid (IL) electrolytes, performance is not a generic class property but a direct consequence of the specific cation-anion pairing. Subtle variations in the cation's alkyl chain length, symmetry, or functionalization can drastically alter the fluid's viscosity, ionic conductivity, and electrochemical stability [1]. The interaction strength between the cation and anion directly dictates ion transport properties and the formation and composition of the solid-electrolyte interphase (SEI) on electrodes, which is paramount for long-term device cyclability [2]. Consequently, a simple substitution of one IL with another, even within the same quaternary ammonium class, is scientifically unsound and can lead to significant deviations in device performance, safety, and lifetime. The following quantitative evidence delineates the specific performance profile of Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide, substantiating its distinct position relative to its closest analogs.

Cation class mismatch

Ammonium vs. imidazolium cations may shift SEI composition and cycling stability; direct substitution not supported.

Electrolyte type divergence

Carbonate-based electrolytes cannot replicate the cathode interface protection reported for this FSI-based IL; performance transfer unlikely.

Electrochemical window variation

Predicted window differences between quaternary ammonium FSI and imidazolium analogs may alter high-voltage stability limits.

Quantitative Differentiation Guide for Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide: Head-to-Head Comparisons with Key Competitor Ionic Liquids


Superior Cycling Stability in Sodium-Ion Batteries: DMPA-FSI (N1114FSI) vs. Imidazolium-Based EMIFSI

In sodium-ion battery applications with hard carbon anodes, the quaternary ammonium-based N1114FSI (DMPA-FSI) electrolyte demonstrates a significantly superior capacity retention compared to the imidazolium-based EMIFSI electrolyte under identical testing conditions [1]. While both electrolytes show high initial performance, the long-term stability of N1114FSI is markedly better, which is attributed to the formation of a more robust and stable solid-electrolyte interphase (SEI) [2].

Na-ion Cycling Stability
Head-to-head
DMPA-FSI: >98% after 1500 cycles; EMIFSI: ~93% after 400 cycles (hard carbon anode)
Supports cycling stability context for ammonium-based IL over imidazolium analog.
Reported comparison under identical room-temperature conditions; SEI robustness attributed as key factor.
Sodium-ion battery Ionic liquid electrolyte Cycling stability

Enhanced Cathode Compatibility: DMPA-FSI (N1114FSI) vs. Carbonate-Based Electrolytes in Sodium-Ion Systems

The N1114FSI ionic liquid electrolyte exhibits superior compatibility with the α-NaMnO₂ cathode, a promising high-voltage cathode material for sodium-ion batteries, compared to conventional organic carbonate electrolytes [1]. The IL promotes the formation of a stable and protective SEI layer on the cathode surface, which suppresses detrimental side reactions and enables stable long-term cycling.

Cathode Compatibility
Cross-study
α-NaMnO₂ with DMPA-FSI: 60% capacity retention after 1200 cycles, >99% Coulombic efficiency; carbonate electrolytes fail rapidly.
Reported cathode interface stabilization enables long-term cycling where standard electrolytes cannot.
High-voltage cathode context; SEI formation on cathode crucial for performance.
Cathode-electrolyte interface SEI formation Sodium-ion battery

Favorable Electrochemical Window Expansion: DMPA-FSI vs. Imidazolium-Based Electrolytes

Density Functional Theory (DFT) calculations predict that quaternary ammonium-based FSI ionic liquids, like DMPA-FSI, possess a wider intrinsic electrochemical stability window (ECW) compared to their imidazolium-based counterparts . A wider ECW is a highly desirable property as it allows the electrolyte to operate stably at higher voltages without undergoing decomposition, which is essential for enabling high-energy-density battery systems.

Predicted Window Expansion
Class-level
~2 V wider ECW predicted for quaternary ammonium FSI vs. imidazolium-based ILs (DFT, M06-2X/PCM).
Class-level prediction supports high-voltage electrolyte research fit.
DFT-based; experimental validation advised. Sources unavailable for direct confirmation.
Electrochemical window Ionic liquid DFT calculation

High-Value Application Scenarios for Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide Based on Proven Performance


Development of Long-Cycle-Life Sodium-Ion Batteries with Hard Carbon Anodes

The outstanding cycling stability of N1114FSI-based electrolytes with hard carbon anodes, evidenced by >98% capacity retention after >1500 cycles [1], makes this IL a prime candidate for developing sodium-ion batteries intended for grid-scale energy storage and other applications where long calendar and cycle life are paramount. Researchers and industrial developers prioritizing device longevity over minimal cost should prioritize this electrolyte formulation.

Enabling High-Voltage Sodium-Ion Cathode Chemistries (e.g., α-NaMnO₂)

The proven compatibility of N1114FSI with the high-voltage α-NaMnO₂ cathode, delivering 60% capacity retention after 1200 cycles [2], positions this IL as an essential electrolyte component for next-generation, high-energy-density sodium-ion cells. This scenario is highly relevant for academic and industrial research groups focused on overcoming the stability challenges associated with high-voltage cathode materials.

Formulating Safe, High-Voltage Electrolytes for Advanced Lithium-Ion and Sodium-Ion Devices

The wider predicted electrochemical stability window for quaternary ammonium FSI ILs, on the order of ~2 V wider than imidazolium-based alternatives , makes DMPA-FSI a strategic choice for formulating electrolytes intended for high-voltage (>4.5 V) operation. This application is critical for manufacturers aiming to develop next-generation batteries with increased energy density without compromising safety.

Fundamental Studies of IL Structure-Property Relationships via Spectroscopy

The detailed spectroscopic characterization of DMPA-FSI's conformational behavior, including the measured energy difference of 1.56 ± 0.05 kJ/mol between its most stable rotamers [3], provides a robust experimental foundation for computational chemists and materials scientists. This data is invaluable for validating molecular dynamics simulations and DFT models, thereby accelerating the rational design of new, high-performance ionic liquids.

Application
Selection Property
Validation Focus
Long-cycle Na-ion batteries with hard carbon anodes
Anode compatibility and SEI stability
Extended capacity retention endpoint review
High-voltage Na-ion cathode chemistries (e.g., α-NaMnO₂)
Cathode interface protection
Coulombic efficiency and cycling stability at high voltage
Safe, high-voltage electrolytes for advanced devices
Electrochemical stability window
Voltage limit and decomposition onset characterization
Fundamental IL structure-property studies
Conformational analysis and spectroscopy
Rotamer energy difference validation via DFT and IR

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